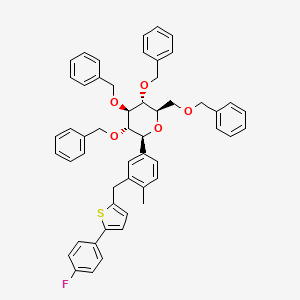
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure consists of a butenamide backbone with cyano and hydroxy functional groups, making it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and hydrolysis steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of cyano groups to amines using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the cyano or hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes and understanding their role in various biological processes.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations allows for the synthesis of drug candidates with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may also act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-cyanophenyl)-3-phenyl-2-propen-1-one
- 4-(3-phenylprop-2-enoyl)benzonitrile
- 4’-cyanochalcone
Uniqueness
Compared to similar compounds, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide stands out due to its unique combination of functional groups. The presence of both cyano and hydroxy groups allows for a wider range of chemical reactions and applications. Additionally, its specific structural configuration may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
(Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,1H3,(H,15,17)/b11-8- |
Clé InChI |
CJLVNIUFPOODAD-FLIBITNWSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C#N)/O |
SMILES canonique |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)

![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)






